molecular formula C43H58N2O14 B14670800 3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime CAS No. 41970-62-1

3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime

Cat. No.: B14670800
CAS No.: 41970-62-1
M. Wt: 826.9 g/mol
InChI Key: BRVYTBGKTROVBJ-WNDWXNNBSA-N
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Description

3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their effectiveness against bacterial infections

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime typically involves the reaction of 3-formylrifamycin SV with 2-isopropoxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The product is then purified using chromatographic techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The isopropoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-Carboxyrifamycin SV O-(2-isopropoxyethyl)oxime.

    Reduction: 3-Formylrifamycin SV O-(2-isopropylaminoethyl).

    Substitution: 3-Formylrifamycin SV O-(2-alkoxyethyl)oxime or 3-Formylrifamycin SV O-(2-aryloxyethyl)oxime.

Scientific Research Applications

3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound binds to the β-subunit of RNA polymerase, blocking the elongation of the RNA chain .

Comparison with Similar Compounds

Similar Compounds

    Rifampicin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.

    Rifabutin: Used primarily for treating Mycobacterium avium complex infections.

    Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.

    Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.

Uniqueness

3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime is unique due to its specific structural modifications, which may confer enhanced antibacterial activity and reduced resistance compared to other rifamycin derivatives. Its unique oxime and isopropoxyethyl groups may also provide different pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

CAS No.

41970-62-1

Molecular Formula

C43H58N2O14

Molecular Weight

826.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-2-propan-2-yloxyethoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N2O14/c1-20(2)55-17-18-57-44-19-28-33-38(51)31-30(37(28)50)32-40(26(8)36(31)49)59-43(10,41(32)52)56-16-15-29(54-11)23(5)39(58-27(9)46)25(7)35(48)24(6)34(47)21(3)13-12-14-22(4)42(53)45-33/h12-16,19-21,23-25,29,34-35,39,47-51H,17-18H2,1-11H3,(H,45,53)/b13-12+,16-15+,22-14+,44-19+

InChI Key

BRVYTBGKTROVBJ-WNDWXNNBSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCOC(C)C)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCOC(C)C)C

Origin of Product

United States

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